4-Desacetylpaclitaxel 4-methyl carbonate
Overview
Description
4-Desacetylpaclitaxel 4-methyl carbonate belongs to the class of organic compounds known as taxanes and derivatives . These are diterpenoids with a structure based either on the taxane skeleton, or a derivative thereof . It is also known as BMS-188797 .
Molecular Structure Analysis
The molecular formula of this compound is C47H51NO15 . Its molecular weight is 869.91 . The detailed molecular structure is not available in the sources retrieved.Physical And Chemical Properties Analysis
This compound is insoluble (1.7E -4 g/L) at 25 ºC . Its density is 1.41±0.1 g/cm3 at 20 ºC 760 Torr .Scientific Research Applications
Antineoplastic Activity
4-Desacetylpaclitaxel 4-methyl carbonate, known as BMS-275183, is an orally administered analogue of paclitaxel with potential antineoplastic activity. It binds to tubulin, stabilizes microtubules, and inhibits microtubule disassembly, resulting in cell-cycle arrest and induction of apoptosis. This mechanism is instrumental in treating various cancers, including non-small cell lung cancer, prostate cancer, and melanoma. Studies have shown that BMS-275183 has considerable antitumor activity (Clinical Cancer Research, 2007), (Clinical Cancer Research, 2006).
Pharmacokinetics and Dosing Regimens
The pharmacokinetics of BMS-275183 were explored in various studies. A Phase I trial investigated the safety, tolerability, and antitumor activity of BMS-275183 under a twice weekly administration regimen. The trial aimed to improve the safety and tolerability compared to weekly treatments. The maximum tolerated dose was identified, and partial responses were observed in patients with various cancers (Clinical Cancer Research, 2007). Another study investigated BMS-275183's safety and antitumor activity under a continuous daily schedule, revealing significant variability in drug exposure and challenges in optimizing the dosing schedule (Investigational New Drugs, 2011).
Drug Interaction and Transport
A study on BMS-275183 explored its interaction with drug transporters like P-glycoprotein and MRP2. This research is critical in understanding the drug's pharmacokinetics, especially its brain distribution and interaction with other drugs, such as proton pump inhibitors (Investigational New Drugs, 2014).
Drug-Eluting Stents
Research has also been conducted on the use of paclitaxel analogues, like BMS-275183, in drug-eluting stents. One study explored the grafting of poly(methyl methacrylate) onto stainless steel surfaces for application in drug-eluting stents, potentially indicating a role for BMS-275183 in this area (ACS applied materials & interfaces, 2009).
Future Directions
A phase I study investigated the maximum tolerated dose and pharmacokinetics of a 3-weekly administration of BMS-188797, a paclitaxel derivate, at three dose levels . The study found that BMS-188797 has been used in trials studying the treatment of unspecified adult solid tumor . This suggests that 4-Desacetylpaclitaxel 4-methyl carbonate and similar compounds may have potential future applications in cancer treatment.
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO15/c1-25-30(61-42(55)35(51)34(27-16-10-7-11-17-27)48-40(53)28-18-12-8-13-19-28)23-47(57)39(62-41(54)29-20-14-9-15-21-29)37-45(5,38(52)36(60-26(2)49)33(25)44(47,3)4)31(50)22-32-46(37,24-59-32)63-43(56)58-6/h7-21,30-32,34-37,39,50-51,57H,22-24H2,1-6H3,(H,48,53)/t30-,31-,32+,34-,35+,36+,37-,39-,45+,46-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJWGJSDPOAZTP-MIDYMNAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)OC)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)OC)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169318 | |
Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
172481-83-3 | |
Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-12b-[(methoxycarbonyl)oxy]-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172481-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172481833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-188797 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Desacetylpaclitaxel 4-methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-188797 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HG7S0S581 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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